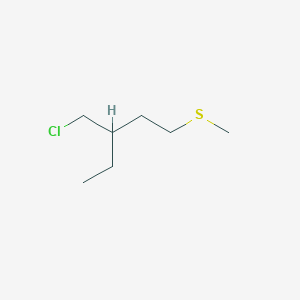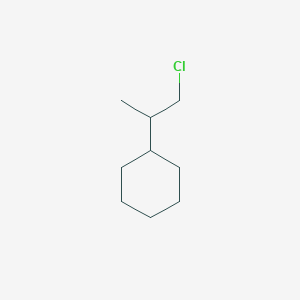
(1-Chloropropan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloropropan-2-yl)cyclohexane is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of cyclohexane, where a propyl group substituted at the second position is further chlorinated at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cyclohexane typically involves the chlorination of propylcyclohexane. One common method is the free radical chlorination, where propylcyclohexane is treated with chlorine gas under ultraviolet light or heat to facilitate the formation of the chlorinated product. The reaction can be represented as follows:
[ \text{C}9\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{17}\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reaction conditions such as temperature, pressure, and chlorine concentration are tightly controlled to maximize yield and purity. The use of catalysts and inhibitors may also be employed to control the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloropropan-2-yl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
(1-Chloropropan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloropropan-2-yl)cyclohexane depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N2 or S_N1 mechanism. In biological systems, the compound may interact with cellular components, potentially affecting enzyme activity or membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl Chloride: Similar structure but lacks the propyl group.
(1-Bromopropan-2-yl)cyclohexane: Bromine atom instead of chlorine.
Propylcyclohexane: Lacks the halogen substitution.
Uniqueness
This detailed article provides a comprehensive overview of (1-Chloropropan-2-yl)cyclohexane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-chloropropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Clé InChI |
IHJVOEMDTMQZMA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
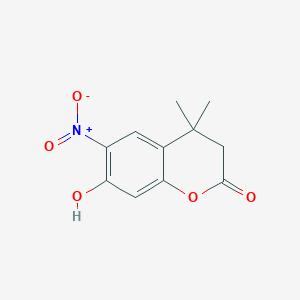
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
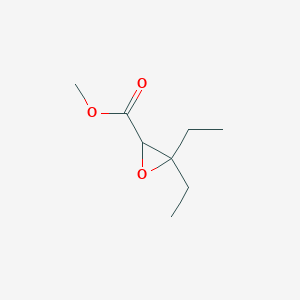
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
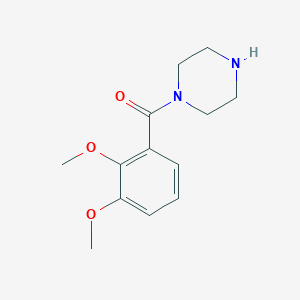
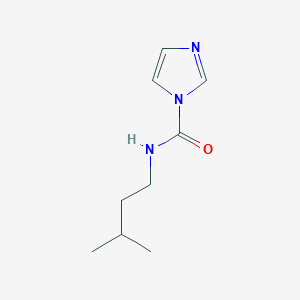
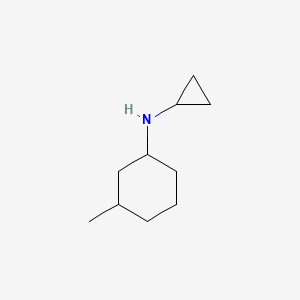
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
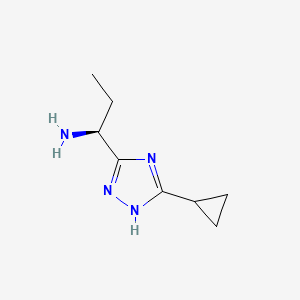
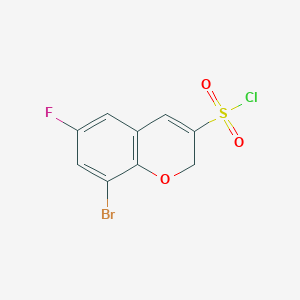
methanol](/img/structure/B13183296.png)
